![molecular formula C26H43NO2 B039865 6-Azacholest-4-en-3-ol-7-one CAS No. 111300-81-3](/img/structure/B39865.png)
6-Azacholest-4-en-3-ol-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tartrazine is a synthetic lemon yellow azo dye primarily used as a food coloring. It is also known as E number E102, C.I. 19140, FD&C Yellow 5, Yellow 5 Lake, Acid Yellow 23, Food Yellow 4, and trisodium 1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-5-pyrazolone-3-carboxylate . Tartrazine is widely used in various industries, including food, pharmaceuticals, and cosmetics, due to its vibrant color and stability.
Vorbereitungsmethoden
Tartrazine is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of sulfanilic acid, followed by coupling with pyrazolone . The reaction conditions include maintaining a low temperature and acidic environment to ensure the stability of the diazonium salt formed during the process . Industrial production methods involve large-scale batch or continuous processes, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Tartrazine undergoes various chemical reactions, including:
Reduction: The azo group in tartrazine can be reduced to form amines.
Substitution: Tartrazine can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tartrazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which tartrazine exerts its effects involves its interaction with various molecular targets and pathways. Tartrazine can bind to proteins and enzymes, altering their activity and function . It can also generate reactive oxygen species, leading to oxidative stress and cellular damage . The exact molecular pathways involved in these effects are still under investigation, but they likely involve multiple cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Tartrazine is often compared with other azo dyes, such as:
Sunset Yellow FCF (E110): Another widely used food colorant with similar applications but different chemical structure and properties.
Allura Red AC (E129): A red azo dye used in food and cosmetics, known for its stability and vibrant color.
Ponceau 4R (E124): A red azo dye used in food and pharmaceuticals, with different safety and regulatory considerations.
Tartrazine is unique due to its specific chemical structure, which imparts its characteristic yellow color and stability . Its widespread use and regulatory approval in many countries highlight its importance in various industries .
Eigenschaften
CAS-Nummer |
111300-81-3 |
---|---|
Molekularformel |
C26H43NO2 |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
(1R,3aS,3bS,7S,9aR,9bS,11aR)-7-hydroxy-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one |
InChI |
InChI=1S/C26H43NO2/c1-16(2)7-6-8-17(3)19-9-10-20-23-21(12-14-25(19,20)4)26(5)13-11-18(28)15-22(26)27-24(23)29/h15-21,23,28H,6-14H2,1-5H3,(H,27,29)/t17?,18-,19+,20-,21-,23-,25+,26+/m0/s1 |
InChI-Schlüssel |
PXMSFBUTEONYPF-IIXLLSPNSA-N |
Isomerische SMILES |
CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)NC4=C[C@H](CC[C@]34C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
Synonyme |
6-azacholest-4-en-3-ol-7-one 6-azacholesterol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.